2-(1,2-dimethylindol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide
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Overview
Description
2-(1,2-dimethylindol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring substituted with dimethyl groups and an oxoacetamide moiety attached to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dimethylindol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Dimethylation: The indole core is then subjected to dimethylation using methyl iodide and a strong base such as sodium hydride.
Acylation: The dimethylindole is acylated with an appropriate acyl chloride to introduce the oxoacetamide group.
Coupling with Methylphenyl Group: Finally, the compound is coupled with a 4-methylphenyl group using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-dimethylindol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the oxoacetamide carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives or amides.
Scientific Research Applications
2-(1,2-dimethylindol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(1,2-dimethylindol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting transcription factors and gene expression to regulate cellular functions.
Comparison with Similar Compounds
2-(1,2-dimethylindol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide can be compared with other indole derivatives such as:
2-(1,2-dimethylindol-3-yl)-N-phenyl-2-oxoacetamide: Lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.
2-(1-methylindol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide: Has only one methyl group on the indole ring, potentially altering its steric and electronic properties.
2-(1,2-dimethylindol-3-yl)-N-(4-chlorophenyl)-2-oxoacetamide: Contains a chlorine atom instead of a methyl group, which can influence its chemical behavior and interactions.
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-8-10-14(11-9-12)20-19(23)18(22)17-13(2)21(3)16-7-5-4-6-15(16)17/h4-11H,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFAFKWEXWIGHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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